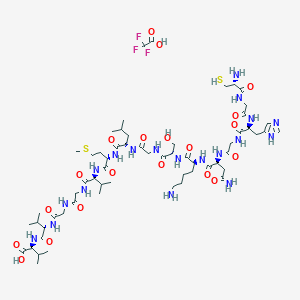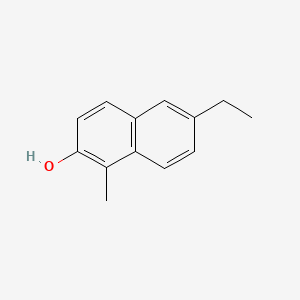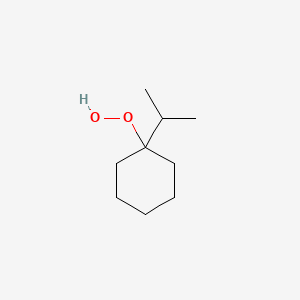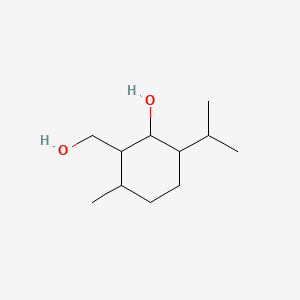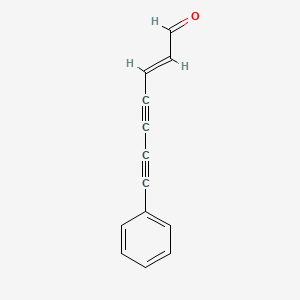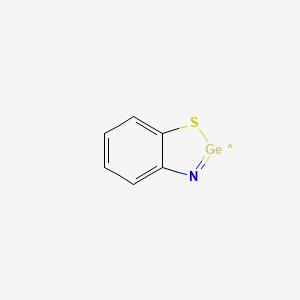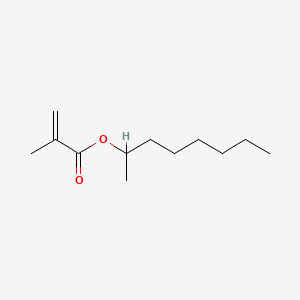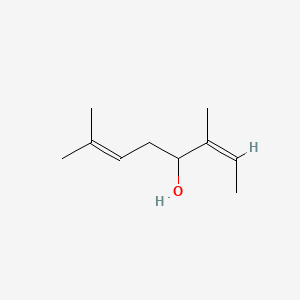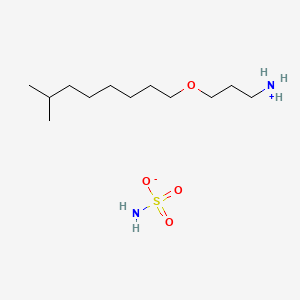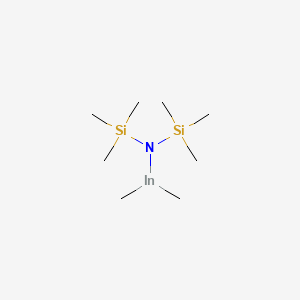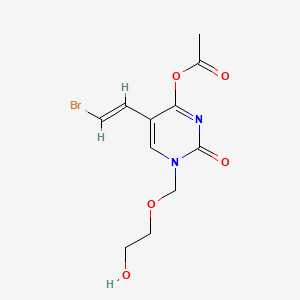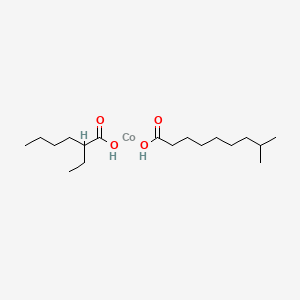
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is an organometallic compound that contains cobalt as the central metal atom coordinated with two organic ligands: 2-ethylhexanoate and isodecanoate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt typically involves the reaction of cobalt salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CoCl2+2C8H16O2→Co(C8H15O2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using cobalt chloride, 2-ethylhexanoic acid, and isodecanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or phosphines.
Major Products Formed
Oxidation: Cobalt oxides (e.g., CoO, Co$_3$O$_4$)
Reduction: Lower oxidation state cobalt complexes
Substitution: New cobalt complexes with different ligands
Applications De Recherche Scientifique
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is used in the synthesis of cobalt-containing materials, such as magnetic nanoparticles and thin films.
Biology and Medicine: It is studied for its potential use in medical imaging and as a therapeutic agent due to its cobalt content.
Industry: The compound is used in the production of coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt involves the coordination of cobalt with the organic ligands, which stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Ethylhexanoato-O)(isodecanoato-O)lead
- (2-Ethylhexanoato-O)(isodecanoato-O)nickel
- (2-Ethylhexanoato-O)(isodecanoato-O)iron
Uniqueness
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to similar compounds, it offers distinct advantages in catalysis and material science applications due to the specific reactivity and stability of cobalt.
Propriétés
Numéro CAS |
85135-78-0 |
|---|---|
Formule moléculaire |
C18H36CoO4 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
cobalt;2-ethylhexanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
GTPGAWODYJQYKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


